((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride
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Overview
Description
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines under controlled conditions.
Synthesis of the piperidine ring: This involves cyclization reactions, often using piperidine derivatives.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Final coupling: The cyclohexyl and piperidine rings are coupled using suitable coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of continuous flow reactors: To enhance reaction efficiency and control.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells, leading to various biological effects.
Comparison with Similar Compounds
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: can be compared with similar compounds such as:
Ethyl acetoacetate: Used in similar synthetic applications but with different functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Nickelates: Compounds with distinct electronic and structural characteristics.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C12H21ClF2N2O |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
(4-aminocyclohexyl)-(3,3-difluoropiperidin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H20F2N2O.ClH/c13-12(14)6-1-7-16(8-12)11(17)9-2-4-10(15)5-3-9;/h9-10H,1-8,15H2;1H |
InChI Key |
UQJZGVONFVDCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCC(CC2)N)(F)F.Cl |
Origin of Product |
United States |
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